Ulimorelin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXEQBDJMFCMN-DHHNQDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClFN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241766 | |
| Record name | Ulimorelin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951326-02-6 | |
| Record name | Ulimorelin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulimorelin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULIMORELIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Design and Structure Activity Relationship Investigations of Ulimorelin Hydrochloride
Macrocyclic Peptidomimetic Design Principles
The foundation of ulimorelin's design lies in its nature as a macrocyclic peptidomimetic. Peptidomimetics are compounds designed to mimic natural peptides but possess modified structures to improve drug-like properties such as metabolic stability and oral bioavailability. google.comresearchgate.net Linear peptides, while often potent, are typically susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility.
Macrocyclization, the process of forming a ring structure from a linear molecule, is a key strategy in modern drug design to overcome these limitations. chimia.ch This approach confers conformational rigidity, locking the molecule into a specific three-dimensional shape that is pre-organized for binding to its biological target. researchgate.netnih.gov This pre-organization reduces the entropic penalty upon binding, often leading to higher affinity and selectivity. chimia.ch
The discovery of ulimorelin (B1683390) began with a high-throughput screening of a proprietary library of macrocycles against the human ghrelin receptor. researchgate.netnih.gov This screening identified initial "hit" compounds that, while potent, had suboptimal pharmacokinetic profiles, necessitating further optimization. nih.gov The selection of a macrocyclic scaffold was deliberate, aiming to create a molecule that mimics the bioactive conformation of the endogenous ligand ghrelin at its receptor while exhibiting improved stability and drug-like characteristics. nih.govgoogle.com
Conformational Analysis and Structural Determinants of Biological Activity
Understanding the precise three-dimensional structure of ulimorelin and how it interacts with the ghrelin receptor is crucial for explaining its biological activity. The macrocyclic design imposes significant conformational constraints that are pivotal for its function. researchgate.net
To elucidate the three-dimensional structure of ulimorelin, researchers employed advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov X-ray crystallography provides a static, high-resolution picture of the molecule's atomic arrangement in its crystalline state. wikipedia.org NMR spectroscopy, performed in solution, offers insights into the molecule's preferred conformation and dynamics, which is more representative of its state in a biological environment. libretexts.org
These studies were instrumental in confirming the rigid conformation of the ulimorelin macrocycle. researchgate.netnih.gov The data generated from these analyses allowed for a detailed understanding of the spatial orientation of the various chemical groups, which is essential for effective receptor binding.
A key finding from the structural analyses of ulimorelin was the identification of a rigid peptidomimetic portion that adopts a specific secondary structure known as a β-turn. researchgate.netnih.gov Specifically, detailed X-ray and NMR studies revealed that ulimorelin contains a nonideal type-I' β-turn. researchgate.net
β-turns are common structural motifs in proteins and peptides that cause a reversal in the direction of the polypeptide chain. rsc.org They are often critical components of ligand-receptor recognition sites, presenting specific side chains in the correct orientation for binding. nih.gov In ulimorelin, this stabilized β-turn is a crucial pharmacophore, mimicking the conformation of the natural ligand at the ghrelin receptor's binding pocket. This structural feature is a primary determinant of the compound's high affinity and agonist activity. researchgate.netrsc.org
X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopic Studies
Strategic Optimization for Enhanced Pharmacological Profiles
The development of ulimorelin from an initial screening hit to a clinical candidate involved extensive structure-activity relationship (SAR) studies and strategic chemical modifications. The initial lead compound, while active, did not possess adequate pharmacokinetic properties for clinical development. nih.govmdpi.com
The optimization process focused on several key areas:
Conformational Rigidification : Modifications to the macrocycle's methylation pattern were made to further stabilize the bioactive β-turn conformation. This "magic methyl" effect led to a four- to fivefold increase in potency for receptor activation. researchgate.netmdpi.com
Metabolic Stability : The side chain of an isoleucine residue in the initial hit was replaced with a cyclopropyl (B3062369) group. This change did not significantly impact binding affinity but rendered the molecule more stable against metabolic degradation. mdpi.com
These strategic optimizations successfully transformed a moderately active initial compound into ulimorelin, a potent ghrelin agonist with a significantly improved pharmacological profile, including enhanced oral bioavailability. researchgate.netnih.gov
Table 1: Comparison of Initial Hit and Optimized Compound (Ulimorelin)
| Compound | Ghrelin Receptor Binding Affinity (Ki) | Ghrelin Receptor Agonist Activity (EC50) |
|---|---|---|
| Initial Hit (Compound 1) | 86 nM | 134 nM |
| Ulimorelin (Compound 2) | 16 nM | 29 nM |
Data sourced from Hoveyda et al., 2011. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names/Synonyms |
|---|---|
| Ulimorelin hydrochloride | Ulimorelin, TZP-101 |
| Ghrelin | - |
Receptor Pharmacology and Molecular Interactions of Ulimorelin Hydrochloride
Growth Hormone Secretagogue Receptor 1a (GHSR-1a) Agonism
Ligand Binding Affinity and Receptor Potency Profiling
Ulimorelin (B1683390) demonstrates a potent binding affinity for the human ghrelin receptor. portico.org Research has established its high affinity through in vitro studies, which is crucial for its action as a ghrelin mimetic. researchgate.net
Detailed pharmacological assessments have quantified the binding and potency of ulimorelin at the GHSR-1a. These studies reveal a strong interaction between the compound and the receptor, leading to its activation. portico.orgmedchemexpress.com
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) | 16 nM | portico.orgmedchemexpress.comabmole.com |
| Functional Agonist Potency (EC50) | 29 nM | portico.orgmedchemexpress.comabmole.com |
Functional Agonist Activity and Efficacy Assessments on GHSR-1a
Ulimorelin is characterized as a full agonist at the GHSR-1a, with an efficacy (Emax) of 111% compared to the endogenous ligand. portico.org Its agonist activity has been confirmed in various preclinical models, where it effectively stimulates gastrointestinal motility. drugbank.comnih.gov Unlike ghrelin, which stimulates the release of growth hormone, ulimorelin has shown little to no effect on growth hormone release in rats, indicating a degree of functional selectivity. wikipedia.orgresearchgate.net However, in humans, it does stimulate growth hormone and subsequent insulin-like growth factor 1 (IGF-1) release. wikipedia.org
Receptor Selectivity and Desensitization Propensity
Ulimorelin is a selective agonist for the GHSR-1a. portico.orgwikipedia.org A notable characteristic of ulimorelin is its comparatively low propensity to cause receptor desensitization. portico.org This is a significant advantage over other ghrelin agonists, as prolonged exposure to some agonists can lead to downregulation and internalization of the GHSR-1a, reducing its therapeutic effect. mdpi.com The ability of some functionally selective agonists to activate Gαq/11-mediated pathways without triggering β-arrestin recruitment may contribute to this reduced desensitization. mdpi.com
GHSR-1a Receptor Expression and Distribution Analysis
The physiological effects of ulimorelin are dictated by the expression and distribution of its target, the GHSR-1a. mdpi.com This receptor is found in both the central nervous system and various peripheral tissues. mdpi.comspandidos-publications.com
Localization within the Central Nervous System
The GHSR-1a is widely expressed throughout the central nervous system. nih.gov High levels of GHSR-1a mRNA are found in the pituitary and hypothalamus, particularly in the arcuate nucleus. pnas.orguq.edu.au The receptor is also present in other brain regions, including:
Ventral Tegmental Area (VTA) pnas.org
Substantia Nigra pars compacta pnas.org
Cortex nih.gov
Amygdala nih.gov
Dorsal and medial raphe nuclei uq.edu.au
Lower brain stem regions uq.edu.au
This distribution underscores the role of ghrelin signaling in regulating not only appetite and energy balance but also reward, learning, and memory. pnas.orguq.edu.au
Peripheral Tissue Localization, with Emphasis on the Gastrointestinal Tract
Peripherally, the GHSR-1a is expressed in a variety of tissues. mdpi.comspandidos-publications.com Of particular relevance to the actions of ulimorelin is its significant presence in the gastrointestinal (GI) tract. researchgate.net The receptor is located in the mucosa and myenteric plexus of the stomach, small intestine, and colon in both rodents and humans. mdpi.comresearchgate.net This localization supports the role of ghrelin and its agonists in directly modulating gut motility. mdpi.comresearchgate.net In addition to the GI tract, GHSR-1a expression has been identified in:
Pancreas mdpi.com
Spleen spandidos-publications.comuq.edu.au
Thyroid gland spandidos-publications.comuq.edu.au
Adrenal glands spandidos-publications.comuq.edu.au
Myocardium uq.edu.au
Lungs spandidos-publications.com
Kidneys spandidos-publications.com
Testes and Ovaries spandidos-publications.com
This widespread distribution accounts for the pleiotropic effects observed upon activation of the ghrelin receptor. mdpi.com
Presence within the Enteric Nervous System and Myenteric Plexus
The prokinetic effects of ulimorelin are mediated through its interaction with GHSR-1a, which is notably expressed within the gastrointestinal (GI) tract. cancer.gov The GHSR-1a receptor is found in the mucosa and, crucially, within the myenteric plexus of the enteric nervous system (ENS) in both rodents and humans. nih.govfrontiersin.orgpa2online.orgresearchgate.net This localization within the neural network that governs gut motility provides a direct mechanism for ghrelin agonists like ulimorelin to exert their effects. nih.govfrontiersin.org
The enteric nervous system is a complex network of neurons that controls various GI functions independently of the central nervous system. The myenteric plexus, situated between the longitudinal and circular muscle layers of the gut, is a key component of the ENS responsible for coordinating muscle contractions. The presence of GHSR-1a in the myenteric plexus suggests that ghrelin and its mimetics can directly influence enteric neurons to modulate motility. nih.govpa2online.orgresearchgate.net Studies have shown that ghrelin can activate intrinsic cholinergic neurons within the ENS, contributing to its promotility effects. frontiersin.org
Table 1: Location of GHSR-1a in the Gastrointestinal Tract
| Tissue/Structure | Presence of GHSR-1a | Supporting Evidence |
|---|---|---|
| Gastrointestinal Mucosa | Yes | Identified in rodent and human GI tract mucosa. nih.gov |
| Enteric Nervous System (ENS) | Yes | Expressed within the GI enteric plexus. frontiersin.orgresearchgate.net |
| Myenteric Plexus | Yes | Specifically documented in the myenteric plexus of the ENS. nih.govpa2online.orgresearchgate.net |
Intracellular Signaling Pathways Modulated by GHSR-1a Activation
Activation of GHSR-1a by an agonist such as ulimorelin initiates a cascade of intracellular signaling events. These pathways are critical for the physiological responses mediated by the receptor.
G-Protein Coupled Receptor Signaling Cascades
The GHSR-1a is a classical G-protein coupled receptor. mdpi.com Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. mdpi.com The canonical and most well-characterized signaling pathway for GHSR-1a involves coupling to the Gαq/11 subfamily of G-proteins. uq.edu.auresearchgate.netnih.gov
This activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). mdpi.comwikipedia.org PLC, in turn, catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.orgresearchgate.net
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). mdpi.comresearchgate.netpixorize.commdpi.com
Diacylglycerol (DAG): DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates protein kinase C (PKC). wikipedia.orgresearchgate.netpixorize.com
This PLC/IP3/DAG pathway is the dominant mechanism responsible for the hallmark increase in intracellular calcium following GHSR-1a activation. mdpi.com While GHSR-1a can also couple to other G-protein families like Gαi/o and Gα12/13 in certain contexts, the Gαq/11 pathway is considered its primary signaling cascade. pnas.org
Table 2: Key Components of the GHSR-1a Gαq/11 Signaling Pathway
| Component | Function |
|---|---|
| GHSR-1a | G-protein coupled receptor; target of Ulimorelin. |
| Gαq/11 | G-protein subunit activated by GHSR-1a. uq.edu.auresearchgate.net |
| Phospholipase C (PLC) | Enzyme activated by Gαq/11; cleaves PIP2. mdpi.comwikipedia.org |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid; substrate for PLC. wikipedia.orgresearchgate.net |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger; triggers Ca2+ release from the endoplasmic reticulum. mdpi.compixorize.com |
| Diacylglycerol (DAG) | Second messenger; activates Protein Kinase C (PKC). wikipedia.orgpixorize.com |
| Protein Kinase C (PKC) | Serine/threonine kinase activated by DAG and Ca2+. wikipedia.orgpixorize.com |
| Intracellular Calcium (Ca2+) | Concentration is increased, leading to various cellular responses. mdpi.compixorize.com |
Receptor Dimerization and Crosstalk with Other Receptor Systems (e.g., Melanocortin-3 Receptor)
The functionality of GHSR-1a is further complicated and refined by its ability to form dimers, both with itself (homodimers) and with other GPCRs (heterodimers). uq.edu.auwikipedia.org This dimerization can significantly alter the signaling output and pharmacological properties of the involved receptors. uq.edu.aunih.gov
A notable example of this is the heterodimerization of GHSR-1a with the melanocortin-3 receptor (MC3R). wikipedia.orgeneuro.org Both receptors are co-expressed in hypothalamic neurons involved in energy homeostasis. eneuro.orgbioscientifica.com Studies have revealed a mutual and opposing modulation of signaling when these two receptors form a dimer. mdpi.comresearchgate.net
Specifically, in a GHSR-1a/MC3R heterodimer:
The ghrelin-induced Gαq/11 signaling of GHSR-1a is markedly impaired. mdpi.comjcrpe.org
Conversely, melanocortin-induced cAMP signaling via the MC3R is significantly enhanced. mdpi.comeneuro.orgresearchgate.net
This demonstrates a functional crosstalk where the presence of one receptor in the dimer complex alters the canonical signaling pathway of the other. mdpi.com This interaction suggests a sophisticated mechanism for fine-tuning cellular responses to ghrelin and melanocortins. mdpi.com GHSR-1a has also been shown to form heterodimers with other receptors, including dopamine (B1211576) receptors (D1 and D2) and serotonin (B10506) 2C receptors, further highlighting the complexity of its signaling regulation. uq.edu.aunih.govfrontiersin.org
Mechanistic Investigations of Gastrointestinal Prokinetic Activity by Ulimorelin Hydrochloride
Stimulation of Gastric Motility and Emptying in Preclinical Models
Ulimorelin (B1683390) has demonstrated a significant stimulatory effect on gastric motility and emptying in various preclinical models. portico.org As a ghrelin receptor agonist, it mimics the actions of endogenous ghrelin, a peptide hormone known to play a crucial role in regulating GI function. nih.govdrugbank.com
Evaluation in Rodent Models of Delayed Gastrointestinal Transit
Ulimorelin's efficacy has been evaluated in several rodent models designed to mimic clinical conditions of delayed GI transit.
Postoperative Ileus (POI) Analogues: In rat models of POI induced by abdominal surgery, ulimorelin has been shown to effectively reverse the delay in gastric emptying. nih.govdrugbank.comjpp.krakow.pl Intravenous administration of ulimorelin significantly improved GI transit in rats that underwent "running of the bowel" surgery to induce ileus. portico.org Furthermore, ulimorelin was found to be equally effective in mitigating delayed GI transit caused by surgery alone, morphine treatment, or a combination of both, with a more pronounced effect on the stomach compared to the small intestine. portico.org
High Caloric Intake-Induced Gastroparesis Models: Ulimorelin has also shown stimulatory effects in animal models of delayed GI transit resulting from high caloric intake, which creates a state analogous to gastroparesis. portico.org
Comparative Prokinetic Efficacy Studies with Reference Agents
Studies comparing ulimorelin to existing prokinetic agents have highlighted its potent activity. In naïve rats, ulimorelin stimulated gastric emptying with a potency 100-fold greater than that of metoclopramide, a commonly used prokinetic drug. portico.orgnih.govdrugbank.com This suggests a strong potential for ulimorelin in conditions characterized by impaired gastric motility.
Enhancement of Colorectal Propulsive Activity
Beyond its effects on the upper GI tract, ulimorelin has been shown to enhance colorectal propulsive activity, a key aspect of its prokinetic profile. wikipedia.org
Activation Mechanisms of Lumbosacral Defecation Centers
Research indicates that ulimorelin's effects on the colon are mediated through the activation of ghrelin receptors located in the lumbosacral defecation centers of the spinal cord. nih.govacs.orgnih.gov In anesthetized rats, intravenous ulimorelin caused a significant and prolonged increase in colorectal propulsive activity, leading to the expulsion of colonic contents. nih.govmedchemexpress.com This effect was mimicked by the direct application of ulimorelin to the lumbosacral spinal cord, confirming the involvement of these central neural pathways. nih.gov
Neuropharmacological Dissection of Action: Role of Nicotinic Receptors and Ghrelin Receptors
The pro-colokinetic effect of ulimorelin is dependent on the integrity of specific neural pathways and receptor systems. The enhanced colorectal propulsive activity induced by intravenous ulimorelin was prevented by severing the nerves emerging from the lumbosacral cord. nih.gov Furthermore, the effects were blocked by both a ghrelin receptor antagonist and the nicotinic receptor antagonist hexamethonium (B1218175), indicating that the response relies on the activation of both ghrelin and nicotinic receptors within the neuronal pathways controlling defecation. nih.govjnmjournal.org
Investigation of Central versus Peripheral Sites of Action in Colorectal Function Modulation
Studies have aimed to distinguish between the central and peripheral sites of action of ghrelin agonists on GI motility. While some ghrelin agonists with high brain penetration stimulate GI transit through a peripheral site of action in models of POI, their effects on defecation appear to be centrally mediated. nih.gov For ulimorelin, direct administration to the lumbosacral spinal cord resulted in a more significant increase in propulsive activity compared to intravenous administration, strongly suggesting a primary central site of action for its colonic effects. jnmjournal.org Although ulimorelin has low reported brain penetration in rats, its ability to induce defecation suggests it may cross the blood-brain barrier to some extent to act on the lumbosacral defecation centers. nih.govescholarship.org
Interactive Data Table: Preclinical Efficacy of Ulimorelin Hydrochloride
Below is an interactive table summarizing key findings from preclinical studies on this compound.
| Model | Effect of Ulimorelin | Key Findings | Reference |
| Postoperative Ileus (Rat) | Reversal of delayed gastric emptying | Effective against delays induced by surgery, morphine, or both. | portico.orgnih.gov |
| High Caloric Intake (Rat) | Stimulation of gastric emptying | Demonstrates efficacy in a gastroparesis-like state. | portico.org |
| Naïve Rats | Increased gastric emptying | 100-fold more potent than metoclopramide. | portico.orgnih.govdrugbank.com |
| Anesthetized Rats | Increased colorectal propulsive activity | Dose-dependent increase in phasic pressure waves and expulsion of contents. | nih.govmedchemexpress.com |
| Spinal Cord Application (Rat) | Enhanced colorectal propulsion | Direct application to lumbosacral cord mimicked intravenous effects. | nih.gov |
Modulation of Enteric Neuronal Systems
This compound, a potent and selective ghrelin receptor agonist, exerts its gastrointestinal prokinetic effects primarily through the modulation of the enteric nervous system (ENS). portico.orgiu.edu The ENS, an intricate network of neurons within the gut wall, is a principal regulator of digestive functions. The ghrelin receptor (GHSR-1a), the target of ulimorelin, is known to be expressed in the myenteric plexus of the gastrointestinal tract in both rodents and humans, which supports a local neural mechanism of action for ghrelin and its mimetics in controlling gut motility. gutnliver.orgresearchgate.netnih.gov The prokinetic activity of ghrelin agonists appears to be mediated through direct stimulation of the ENS, in addition to effects involving vagal nerve pathways. iu.edugutnliver.org In vitro studies have demonstrated that ghrelin can directly influence the activity of key excitatory neurons within the ENS. researchgate.netnih.gov
Activation of Cholinergic Neurons
A crucial mechanism underlying the prokinetic action of this compound involves the activation of cholinergic neurons. These neurons, which release acetylcholine (B1216132), are the primary excitatory motor neurons in the ENS, directly stimulating smooth muscle contraction. jci.org The activation of ghrelin receptors located on these neurons enhances cholinergic neurotransmission, leading to increased gastrointestinal contractility.
Research findings supporting this mechanism include:
In Vitro Contractility Studies: Studies on the endogenous ligand, ghrelin, have shown that it directly activates cholinergic excitatory neurons in the fundus and antrum of the stomach. researchgate.netnih.gov
Studies with Ghrelin Agonists: Research on other ghrelin agonists, such as ipamorelin, has demonstrated an improvement in delayed gastric emptying by stimulating gastric contractility through a ghrelin receptor-mediated mechanism situated on cholinergic neurons. jpp.krakow.pljpp.krakow.pl
Ulimorelin-Specific Evidence: In studies investigating the effects of ulimorelin on the colorectum in rats, its prokinetic action was prevented by the administration of hexamethonium, a nicotinic receptor antagonist. nih.gov Since nicotinic receptors are essential for ganglionic transmission in the cholinergic pathway, this finding directly implicates the involvement of cholinergic nerves in mediating the effects of ulimorelin. nih.gov
Table 1: Evidence for Cholinergic Neuron Activation by Ghrelin Agonists
| Compound | Model/System | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Ghrelin | In vitro stomach tissue | Directly activates cholinergic excitatory neurons. | Establishes the fundamental mechanism for the natural ligand. | researchgate.netnih.gov |
| Ipamorelin | Rat model of postoperative ileus; In vitro gastric fundus tissue | Normalized the contractile response to cholinergic neural stimulation. | Shows that synthetic agonists utilize the same cholinergic pathway. | jpp.krakow.pljpp.krakow.pl |
| Ulimorelin | Anesthetized rats (colorectum) | Prokinetic effect was prevented by the nicotinic receptor antagonist hexamethonium. | Provides direct evidence that ulimorelin's action is dependent on cholinergic neurotransmission. | nih.gov |
Activation of Tachykinergic Excitatory Neurons
In addition to cholinergic pathways, the enteric nervous system utilizes other excitatory neurotransmitters, including tachykinins like Substance P. jci.org Tachykinergic neurons play a significant role in promoting gut motility, often working in concert with cholinergic neurons. jci.org
The link between ghrelin receptor activation and tachykinergic neurons is supported by the following research:
In Vitro Ghrelin Studies: Contractility studies have demonstrated that ghrelin can directly activate tachykinergic excitatory neurons in the stomach, alongside its effects on cholinergic neurons. researchgate.netnih.gov This suggests a dual mechanism for enhancing gastric contractility. The neurokinin 1 (NK1) receptor, a key receptor for tachykinins, is expressed on enteric neurons, providing a target for this signaling pathway. sgul.ac.uk
While the activation of tachykinergic neurons is an established mechanism for the endogenous ligand ghrelin, specific investigations detailing the direct effects of this compound on this particular neuronal population are less prominent in the current literature. However, as a ghrelin mimetic, it is plausible that ulimorelin shares this mechanism of action.
Table 2: Evidence for Tachykinergic Neuron Activation by Ghrelin
| Compound | Model/System | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Ghrelin | In vitro stomach tissue (fundus and antrum) | Directly activates tachykinergic excitatory neurons. | Suggests a broader excitatory effect of ghrelin signaling on the ENS beyond cholinergic pathways. | researchgate.netnih.gov |
Investigation of Ghrelin Receptor Independent Pharmacological Actions of Ulimorelin Hydrochloride
Vascular Effects and Mechanistic Elucidation in Animal Models
Studies in animal models have revealed that ulimorelin (B1683390) hydrochloride exerts dual, concentration-dependent effects on vascular tone that are not mediated by the ghrelin receptor. nih.gov At lower concentrations, it acts as a vasodilator, while at elevated concentrations, it induces vasoconstriction. wikipedia.orgnih.gov These vascular actions have been investigated in various rodent arteries, including saphenous, mesenteric, and basilar arteries, and have been shown to occur in both wild-type mice and ghrelin receptor null mice, confirming their independence from its primary target. nih.gov
α1-Adrenoceptor Antagonism and Associated Vasodilatation Mechanisms
The vasodilatory effect of ulimorelin has been attributed to its action as a competitive antagonist at α1-adrenoceptors. nih.govresearchgate.netacs.org In preclinical studies using isolated rat arteries, ulimorelin was shown to inhibit contractions induced by the selective α1-adrenoceptor agonist phenylephrine. wikipedia.orgnih.gov This inhibitory effect was observed in both rat saphenous and mesenteric arteries. nih.gov
In rat mesenteric arteries, ulimorelin (1-10µM) produced a surmountable rightward shift in the concentration-response curve to phenylephrine, which is characteristic of competitive antagonism. nih.gov The vasodilatory action of ulimorelin appears specific to contractions mediated by α1-adrenoceptors, as it did not inhibit vasoconstriction induced by other agents such as the thromboxane (B8750289) A2 mimetic U46619, endothelin-1 (B181129) (ET-1), or high potassium concentrations. nih.gov Notably, this vasorelaxant property was not observed with other ghrelin receptor agonists like TZP102, capromorelin (B1582104), or AZP-531, highlighting a unique characteristic of the ulimorelin molecule. nih.gov
| Artery Type | Parameter | Value |
|---|---|---|
| Rat Saphenous Artery | IC₅₀ | 0.6 µM |
| Iₘₐₓ | 66 ± 5% | |
| Rat Mesenteric Artery | IC₅₀ | 5 µM |
| Iₘₐₓ | 113 ± 16% |
Vasoconstrictor Actions at Elevated Concentrations and Ion Channel Involvement (e.g., L-type Calcium Channels)
In contrast to its vasodilatory effects at lower concentrations, ulimorelin induces vasoconstriction at elevated concentrations. wikipedia.orgnih.gov In studies on rat saphenous and basilar arteries, ulimorelin at concentrations of 10-100µM caused significant constriction. nih.gov This constrictor effect is also independent of the ghrelin receptor, as it was not blocked by the ghrelin receptor antagonist YIL 781 and was not mimicked by the ghrelin agonists capromorelin or AZP-531. nih.gov Interestingly, the related compound TZP102 also produced vasoconstriction under similar conditions. nih.gov
The precise molecular mechanism underlying this vasoconstrictor action, including the specific ion channels involved, has not been fully elucidated in the available scientific literature. While L-type calcium channels are known to be crucial for the contraction of vascular smooth muscle, direct evidence linking ulimorelin's vasoconstrictor effect to the modulation of these or other specific ion channels is currently lacking. wikipedia.orguniprot.org
| Artery Type | Parameter | Value |
|---|---|---|
| Rat Saphenous & Basilar Arteries | EC₅₀ | 9.9 µM |
| Eₘₐₓ | 50 ± 7% |
Exploration of Muscarinic Acetylcholine (B1216132) Receptor Contributions to Vascular Responses
Muscarinic acetylcholine receptors are known to play a role in regulating vascular tone, with activation capable of causing both vasodilation and vasoconstriction depending on the receptor subtype and location. researchgate.netcas.cz However, based on a review of available scientific and research literature, there have been no specific investigations into the potential interaction of ulimorelin hydrochloride with muscarinic acetylcholine receptors as a mechanism for its observed vascular effects. This area remains unexplored.
Differentiation from Ghrelin-Induced Growth Hormone Release in Preclinical Studies
A key pharmacological distinction for ulimorelin in preclinical rodent models is the separation of its potent gastrointestinal effects from the growth hormone (GH)-releasing activity characteristic of endogenous ghrelin and other ghrelin mimetics. nih.govportico.org
Analysis of Growth Hormone Secretion Patterns in Rodents
Despite being a potent ghrelin receptor agonist, ulimorelin has been shown to have little to no effect on the release of growth hormone in rats. wikipedia.orgnih.gov Studies have demonstrated that neither peripheral (intravenous) nor central (intracerebroventricular) administration of ulimorelin significantly stimulates GH secretion in these animal models. portico.org Furthermore, ulimorelin did not affect the GH release induced by endogenous ghrelin. portico.org This is a notable deviation from the effects seen in humans, where ulimorelin does stimulate GH secretion, and from the actions of ghrelin itself, which is a strong secretagogue in both rodents and humans. wikipedia.orgnih.gov This demarcation underscores that the pathways mediating GH release can be pharmacologically separated from those controlling other ghrelin-mediated functions in rodents. nih.govportico.org
Independent Regulation of Gastrointestinal Motility and Appetite Stimulation Pathways
Ulimorelin's primary and most potent pharmacological action is the stimulation of gastrointestinal (GI) motility. drugbank.comnih.govnih.gov It effectively accelerates gastric emptying in rats, including in models of delayed GI transit. drugbank.comportico.org This prokinetic effect is mediated through the ghrelin receptor but is functionally independent of the growth hormone axis in these animals. nih.govportico.org
Research indicates that the prokinetic effects of ulimorelin involve the activation of neuronal pathways. jnmjournal.org In studies, the effects of ulimorelin on GI motility were blocked by a nicotinic receptor antagonist, suggesting a dependency on neural activation. jnmjournal.org Furthermore, while peripheral administration of ghrelin is known to stimulate gastric motility, central administration of both ghrelin and ulimorelin has been shown to stimulate food intake. portico.orgmdpi.com For ulimorelin, this appetite-stimulating effect, like its GI motility effects, occurs independently of any significant GH release in rats. portico.org This evidence supports the concept that the centrally-mediated appetite and peripherally-mediated motility effects of ghrelin receptor agonists like ulimorelin are pharmacologically distinct from the pathway that regulates growth hormone secretion. portico.org
Advanced Preclinical Research Paradigms and Translational Insights for Ulimorelin Hydrochloride
Development and Application of Animal Models for Specific Gastrointestinal Dysfunctions
Animal models are instrumental in understanding the pathophysiology of human diseases and for the preclinical evaluation of novel therapeutic agents. For ulimorelin (B1683390) hydrochloride, specific animal models of GI dysfunction have been pivotal in demonstrating its prokinetic capabilities.
Morphine-Induced Ileus Models
Opioid-induced bowel dysfunction, including postoperative ileus, is a significant clinical concern. Ulimorelin has been investigated in rat models where GI transit is delayed by morphine administration. In these models, ulimorelin has been shown to effectively reverse the delay in GI transit caused by morphine. jpp.krakow.pl Studies have demonstrated that ulimorelin administration accelerates gastric emptying, increases the geometric center of distribution of a meal, and enhances the distance the meal travels through the small intestine in a model of morphine-induced delay. jpp.krakow.pl This suggests that ulimorelin can counteract the inhibitory effects of opioids on gut motility. Furthermore, research has shown that ulimorelin is effective in restoring bowel function in patients with postoperative ileus, regardless of the extent of opioid use. biospace.com
Diabetic Gastroparesis Analogues
Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction. Animal models that mimic this condition have been crucial in evaluating the efficacy of ulimorelin. In rats with delayed gastric emptying induced by high caloric intake, which serves as an analogue for gastroparesis, ulimorelin has demonstrated a potent stimulatory effect on gastric emptying. portico.org In fact, it has been shown to be significantly more potent than metoclopramide, a commonly used prokinetic agent. drugbank.comnih.gov Preclinical studies have consistently shown that ghrelin agonists like ulimorelin can enhance gastric emptying in rodent models of diabetes. gutnliver.org
Exploration of Systemic Physiological Regulation Beyond Primary Gastrointestinal Motility
The physiological effects of ulimorelin extend beyond its direct prokinetic actions on the GI tract. As a ghrelin receptor agonist, it influences other systemic regulatory pathways.
Modulation of Appetite and Food Intake in Animal Studies
Ghrelin is well-known as an orexigenic hormone, meaning it stimulates appetite. Studies in rats have shown that intracerebroventricular administration of ulimorelin stimulates cumulative food intake in a manner similar to ghrelin. portico.org However, it's noteworthy that the appetite-stimulating effects appear to be centrally mediated, while the prokinetic effects on the stomach are peripherally mediated. portico.org In clinical trials involving patients with diabetic gastroparesis, ulimorelin has been observed to improve symptoms of appetite loss. researchgate.net
Impact on the Ghrelin/GHSR Axis in Sepsis-Induced Intestinal Barrier Injury Models
Sepsis can lead to severe intestinal dysfunction, including barrier injury. The ghrelin/GHSR (Growth Hormone Secretagogue Receptor) axis plays a protective role in this context. In rat models of sepsis induced by cecal ligation and puncture (CLP), ghrelin levels were found to be downregulated. nih.gov Exogenous administration of ghrelin in these models has been shown to inhibit the inflammatory response and oxidative stress, thereby reducing sepsis-induced intestinal dysfunction. nih.gov Ghrelin and its agonists have been highlighted as potential therapeutic agents to attenuate inflammation and improve gastrointestinal motility in sepsis, potentially preventing multiple organ failure. nih.gov Ghrelin has been shown to enhance blood circulation in the digestive system in sepsis models and may prevent apoptosis of stomach mucosa cells. frontiersin.org
Future Directions in Receptor Biology and Ligand Development
The development of ulimorelin, a macrocyclic peptidomimetic, arose from high-throughput screening and subsequent optimization of lead compounds to improve their pharmacokinetic properties. nih.gov While ulimorelin itself showed promise, its development for some GI indications was discontinued. researchgate.net However, the research into ulimorelin and other ghrelin receptor agonists has provided valuable insights for future drug development.
Identification and Characterization of Novel Ghrelin Receptor Agonists
The quest for potent and selective ghrelin receptor agonists has led to the development of various compounds, with ulimorelin emerging as a significant candidate. The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a), is a G protein-coupled receptor that mediates the diverse physiological effects of ghrelin, including the stimulation of growth hormone release, regulation of appetite, and modulation of gastrointestinal motility. drugbank.comguidetopharmacology.orgnih.gov
Ulimorelin was identified as a selective, small-molecule agonist of the ghrelin receptor with potent binding affinity and full agonist activity. portico.org Preclinical studies have demonstrated its ability to stimulate gastrointestinal transit in animal models of postoperative ileus (POI), a condition characterized by impaired gut motility following surgery. drugbank.comnih.gov In fact, ulimorelin has shown significantly greater potency in stimulating gastric emptying in rats compared to metoclopramide, a conventional prokinetic agent. drugbank.comnih.gov
The characterization of novel ghrelin receptor agonists involves a battery of in vitro and in vivo assays to determine their pharmacological properties. These include binding assays to assess affinity for the receptor, functional assays to measure agonist or antagonist activity, and preclinical models to evaluate efficacy in relevant disease states. unipd.itnih.gov For instance, the dynamic mass redistribution (DMR) assay has been utilized to characterize the pharmacological activity of various GHSR ligands, providing insights into their potential as agonists, antagonists, or inverse agonists. unipd.it
Table 1: Pharmacological Profile of Ulimorelin
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) | 16 nM | portico.orgmedchemexpress.com |
| Functional Activity (EC50) | 29 nM | portico.orgmedchemexpress.com |
| Maximal Effect (Emax) | 111% | portico.org |
Strategies for Mitigating Off-Target Effects in Rational Ligand Design
A key challenge in the development of ghrelin receptor agonists is the potential for off-target effects, which can lead to undesirable side effects. eneuro.org The ghrelin receptor is expressed in various tissues throughout the body, and its activation can influence a wide range of physiological processes beyond gastrointestinal motility, including cardiovascular function and glucose homeostasis. nih.govgutnliver.org
Rational ligand design strategies aim to develop compounds with high selectivity for the ghrelin receptor, thereby minimizing interactions with other receptors. This involves modifying the chemical structure of the ligand to optimize its fit and interaction with the binding pocket of the target receptor. acs.org Techniques such as chimeric design, which combines molecular scaffolds from known GHSR modulators, have been employed to discover new chemotypes with improved properties. acs.org
Furthermore, understanding the signaling pathways activated by ghrelin receptor agonists is crucial for mitigating unwanted effects. The ghrelin receptor can couple to different G proteins, leading to the activation of distinct downstream signaling cascades. pnas.org The development of "biased ligands" that preferentially activate specific signaling pathways offers a promising approach to separate the desired therapeutic effects from potential side effects. nih.govacs.orgscienceopen.com For example, a biased agonist might selectively stimulate pathways involved in gastrointestinal motility while having minimal impact on those that regulate growth hormone secretion or cardiovascular function.
Recent advancements in structural biology, including the resolution of the GHSR1a structure, have provided valuable insights for the rational design of new ligands with improved selectivity and desired signaling bias. acs.org This knowledge allows for a more targeted approach to drug discovery, paving the way for the development of safer and more effective ghrelin receptor modulators.
Methodological Approaches in Ulimorelin Hydrochloride Academic Research
In Vitro Receptor Binding and Functional Assays
In the preclinical assessment of ulimorelin (B1683390) hydrochloride, in vitro assays are fundamental for characterizing its interaction with the target receptor and understanding its functional consequences at a cellular level. These assays provide initial data on binding affinity, potency, and efficacy, guiding further development. portico.orgnih.gov
Calcium Bioluminescence Assays (e.g., Aequorin Ca2+-bioluminescence)
Aequorin-based calcium bioluminescence assays are a key tool for evaluating the functional activity of ghrelin receptor agonists like ulimorelin. nih.gov This method utilizes the photoprotein aequorin, which emits light in the presence of calcium. nih.govthermofisher.com When a G-protein coupled receptor (GPCR) like the ghrelin receptor (GHSR1a) is activated, it can trigger intracellular calcium release, which is then detected by the light emission from aequorin. nih.govthermofisher.com
This assay is particularly useful for quantifying the concentration-response relationship of a compound. nih.gov For instance, in cells co-transfected with the apoaequorin cDNA and the serotonin (B10506) receptor cDNA, serotonin treatment leads to a dose-dependent and saturable light emission. nih.gov This principle is applied to assess the potency of ghrelin receptor agonists. Ulimorelin has been shown to be a full agonist at the human ghrelin receptor with an EC50 value of 29 nM. portico.orgmedchemexpress.com The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, providing a measure of its potency. medchemexpress.com
The bioluminescent signal's intensity is directly proportional to the intracellular calcium concentration, offering a sensitive and non-radioactive method to screen and characterize compounds. thermofisher.comthermofisher.com The dependence of aequorin's light emission on approximately the third power of the calcium concentration provides a wide detection range. thermofisher.comthermofisher.com
In Vivo Experimental Models and Techniques
Following in vitro characterization, the effects of ulimorelin are investigated in living organisms using various experimental models. These studies are essential to understand the compound's physiological effects on complex systems like the gastrointestinal tract and the cardiovascular system.
Gastric Emptying Assays (e.g., Scintigraphy in Animal Models)
Gastric emptying assays in animal models, such as rats, are used to evaluate the prokinetic effects of ulimorelin. portico.orgjpp.krakow.pljpp.krakow.pl Scintigraphy is a common technique where a radiolabeled meal is administered to the animal, and the rate at which the radioactivity leaves the stomach is measured over time using a gamma camera. researchgate.netbspghan.org.uk This non-invasive method allows for the quantitative assessment of gastric emptying. researchgate.netnih.gov
Studies have shown that ulimorelin stimulates gastric emptying in naïve rats and in models where gastrointestinal transit is delayed, for instance, by abdominal surgery or high-caloric intake. portico.orgjpp.krakow.pl In a rat model of postoperative ileus (POI), intravenous administration of ulimorelin was shown to be effective against delayed GI transit. jpp.krakow.pl The prokinetic effect of ulimorelin was found to be more pronounced in the stomach compared to the small intestine. portico.orgjpp.krakow.pl In fact, ulimorelin demonstrated a 100-fold greater potency in stimulating gastric emptying in naïve rats compared to metoclopramide. portico.org
Colonic Transit and Motility Assessments (e.g., Scintigraphic Analysis in Animal Models, Colorectal Pressure Wave Recordings)
The effects of ulimorelin on the lower gastrointestinal tract are assessed using techniques that measure colonic transit and motility. Scintigraphic analysis can be adapted to track the movement of a radiolabeled substance through the colon, providing data on transit times through different colonic regions. bspghan.org.uknih.govresearchgate.net
In addition to scintigraphy, direct measurement of colonic motor activity is achieved through colorectal pressure wave recordings. medchemexpress.comresearchgate.netresearchgate.net This involves placing a catheter in the colorectum of an anesthetized animal to record intraluminal pressure changes. researchgate.net These recordings can identify propulsive contractions, which are responsible for the movement of fecal content. researchgate.netresearchgate.net
Research in rats has demonstrated that intravenous administration of ulimorelin causes a dose-dependent increase in both the number and amplitude of phasic pressure waves in the colorectum. medchemexpress.com This results in a significant and prolonged increase in colorectal propulsive activity, leading to the expulsion of colonic contents. medchemexpress.com These findings confirm that ulimorelin can improve colonic function. portico.org
Table 2: Effect of Intravenous Ulimorelin on Colorectal Motility in Rats
| Dose (mg/kg) | Effect |
|---|---|
| 0.3 - 5 | Dose-dependent increase in the number and amplitude of phasic pressure waves. |
| 1, 3, 5 | Substantial and prolonged (~1 h) increase in colorectal propulsive activity and expulsion of colonic contents. |
Data sourced from MedchemExpress. medchemexpress.com
Vascular Reactivity Studies (e.g., Myography in Isolated Rodent Arteries)
To investigate the vascular effects of ulimorelin, myography is employed to study its impact on isolated blood vessels from rodents, such as rats and mice. nih.gov In this technique, segments of arteries (e.g., saphenous, mesenteric, and basilar arteries) are mounted in a myograph chamber, which allows for the measurement of changes in artery wall tension. nih.gov
Studies have shown that ulimorelin has direct effects on vascular tone. nih.govwikipedia.org It has been observed to inhibit the contractions of rat saphenous and mesenteric arteries induced by the α1-adrenoceptor agonist phenylephrine. nih.gov This suggests that ulimorelin may act as a competitive antagonist at α1-adrenoceptors, leading to vasorelaxation. nih.gov The IC50 values for this inhibitory effect were 0.6 µM in rat saphenous arteries and 5 µM in mesenteric arteries. nih.gov
Interestingly, at higher concentrations (10-100 µM), ulimorelin itself can cause constriction of rat saphenous and basilar arteries. nih.gov This constrictor effect was not blocked by a ghrelin receptor antagonist, indicating it is mediated through a different, yet to be fully identified, mechanism. nih.gov These vascular reactivity studies are crucial for understanding the full pharmacological profile of ulimorelin, including its effects beyond the gastrointestinal tract. nih.govwikipedia.org
Table 3: Vascular Effects of Ulimorelin in Isolated Rat Arteries
| Artery | Agonist | Ulimorelin Effect | IC50/EC50 |
|---|---|---|---|
| Saphenous Artery | Phenylephrine | Inhibition of contraction | 0.6 µM (IC50) |
| Mesenteric Artery | Phenylephrine | Inhibition of contraction | 5 µM (IC50) |
| Saphenous & Basilar Arteries | - | Contraction | 9.9 µM (EC50) |
Data sourced from European Journal of Pharmacology. nih.gov
Nerve Manipulation and Pharmacological Blockade Studies (e.g., Spinal Cord Interventions, Specific Receptor Antagonist Applications)
Academic research into the mechanisms of action of ulimorelin hydrochloride has frequently employed nerve manipulation and pharmacological blockade techniques to delineate the neural pathways and receptor systems through which it exerts its effects. These studies have been crucial in understanding its prokinetic properties, particularly its influence on gastrointestinal motility.
A significant area of investigation has been the role of the spinal cord in mediating ulimorelin's effects. In preclinical studies using anesthetized rats, the prokinetic action of intravenously administered ulimorelin on the colorectum was shown to be dependent on intact neural pathways originating from the lumbosacral spinal cord. A key experimental approach involved the surgical transection of the pelvic nerves emerging from this region. This nerve manipulation completely prevented the increase in colorectal propulsive activity and the expulsion of colonic contents typically induced by ulimorelin. researchgate.netfrontiersin.org Conversely, the effects of ulimorelin were not abolished by the transection of the spinal cord at a level rostral to the lumbosacral defecation centers, indicating that the compound's primary site of action for this effect is localized to the lower spinal cord. researchgate.netacs.org Further supporting this, direct intrathecal application of ulimorelin onto the lumbosacral spinal cord (specifically at the L6-S1 level) was found to mimic the effects of systemic administration, directly initiating propulsive contractions of the colorectum. researchgate.netacs.org
Pharmacological blockade has been another cornerstone of ulimorelin research, utilized to identify the specific receptors involved in its mechanism of action. The nicotinic receptor antagonist, hexamethonium (B1218175), has been used to demonstrate the involvement of ganglionic transmission in ulimorelin's effects. Administration of hexamethonium was shown to prevent the colokinetic response to intravenous ulimorelin, suggesting that a nicotinic synapse is a critical component of the neural circuit activated by the compound. ans.org.au
To confirm the role of the ghrelin receptor (GHSR1a), specific antagonists have been employed. In both in vivo and in vitro models, ghrelin receptor antagonists such as JMV2959 and YIL781 have been shown to block the effects of ulimorelin. science.govresearchgate.netnih.gov For instance, the activation of rat GHSR1a by ulimorelin in transfected cells was effectively antagonized by YIL781. researchgate.net In animal studies, intravenous YIL781 prevented the ulimorelin-induced propulsive colorectal contractions. acs.org Interestingly, while these antagonists blocked ulimorelin's effects on colorectal motility, they did not prevent the compound's hypotensive effects, suggesting the involvement of a novel, yet unidentified, receptor in its vascular actions. science.govnih.gov This differential blockade highlights the utility of specific receptor antagonists in dissecting the multiple pharmacological actions of a single compound.
Table 1: Summary of Nerve Manipulation and Pharmacological Blockade Studies with Ulimorelin
| Methodological Approach | Model System | Key Intervention | Observed Effect on Ulimorelin Action | Conclusion | Citation(s) |
| Nerve Manipulation | Anesthetized Rats | Pelvic nerve section (lumbosacral) | Prevented propulsive colorectal contractions. | Ulimorelin's colokinetic effect is mediated by nerves from the lumbosacral spinal cord. | researchgate.netfrontiersin.orgacs.org |
| Nerve Manipulation | Anesthetized Rats | Spinal cord section rostral to defecation centers | Did not prevent colokinetic effects. | The primary site of action is the lumbosacral defecation centers. | researchgate.netacs.org |
| Direct Application | Anesthetized Rats | Intrathecal application to lumbosacral spinal cord | Mimicked the colokinetic effect of intravenous administration. | Confirms the lumbosacral spinal cord as the site of action. | researchgate.netacs.org |
| Pharmacological Blockade | Anesthetized Rats | Hexamethonium (nicotinic antagonist) | Prevented colokinetic response. | The neural pathway involves a nicotinic synapse. | ans.org.au |
| Pharmacological Blockade | Anesthetized Rats | YIL781 (GHSR1a antagonist) | Prevented propulsive colorectal contractions. | The colokinetic effect is mediated by GHSR1a. | researchgate.netacs.org |
| Pharmacological Blockade | Anesthetized Rats | JMV2959 and YIL781 (GHSR1a antagonists) | Did not reduce hypotensive effect. | The vascular effects of ulimorelin are not mediated by GHSR1a. | science.govresearchgate.netnih.gov |
Advanced Analytical and Structural Characterization Techniques
The development and understanding of this compound have been significantly aided by advanced analytical and structural characterization techniques. These methods have provided crucial insights into the compound's three-dimensional structure and its interaction with its target receptor, the ghrelin receptor (GHSR1a).
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool for elucidating the solution conformation of ulimorelin. Conformational analysis of the this compound salt has been performed using a combination of NMR spectroscopy and molecular modeling. Such studies are vital for understanding the molecule's flexibility and the spatial arrangement of its pharmacophoric elements in a solution environment, which is more representative of its state when approaching its biological target. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information on through-space proximities between atoms, helping to define the molecule's preferred three-dimensional shape. This information is critical for structure-activity relationship (SAR) studies and for optimizing the design of analogues with improved properties. While specific NMR spectral data for ulimorelin is not widely published in public literature, the application of these methods is a standard and essential part of the drug discovery process for macrocyclic compounds. chimia.ch General NMR studies on similar macrocycles investigate conformational changes between different solvent environments (e.g., aqueous vs. lipidic) to model the transition from the extracellular space to the cell membrane. scholaris.ca
Single-crystal X-ray crystallography has been employed to determine the solid-state structure of this compound. This technique provides a precise, atomic-level picture of the molecule's conformation when crystallized. The resulting structural data, including bond distances and torsion angles, offer a definitive view of the compound's three-dimensional architecture. This information is invaluable for validating computational models and understanding the intrinsic conformational preferences of the macrocycle.
While the specific crystal structure of the ulimorelin-GHSR1a complex is not publicly available, numerous X-ray diffraction and cryo-electron microscopy (cryo-EM) studies have been conducted on the ghrelin receptor bound to other agonists, antagonists, and inverse agonists. nih.govnih.govrcsb.orgpnas.orgresearchgate.net These studies have revealed critical features of the ligand-binding pocket of GHSR1a. For example, the binding pocket is characterized as being bifurcated into two cavities, with a salt bridge between specific amino acid residues (Glu124 and Arg283) playing a key role. acs.org The octanoyl group of the endogenous ligand, ghrelin, inserts into one of these cavities, which is crucial for receptor activation. nih.govresearchgate.net The structural data from these ligand-protein complexes provide a detailed framework for understanding how compounds like ulimorelin, which are designed to mimic ghrelin, likely interact with the receptor to initiate a biological response. The insights gained from these structural studies are instrumental in the rational, structure-based design of new and improved ghrelin receptor modulators.
Table 2: Application of Advanced Analytical Techniques in Ghrelin Receptor Ligand Research
| Technique | Application | Type of Information Obtained | Relevance to Ulimorelin Research | Citation(s) |
| NMR Spectroscopy | Solution conformation analysis of macrocycles | 3D structure in solution, molecular flexibility, intramolecular interactions, conformer ratios. | Understanding the dynamic structure of ulimorelin and how it presents itself to the receptor. | chimia.chscholaris.caacs.org |
| X-ray Crystallography | Solid-state structure determination of ulimorelin HCl | Precise atomic coordinates, bond lengths, bond angles, and torsion angles in the crystalline state. | Provides a high-resolution static picture of ulimorelin's conformation, validating molecular models. | |
| X-ray Diffraction / Cryo-EM | Elucidation of GHSR1a-ligand complex structures | Atomic-level details of the ligand-binding pocket, key amino acid interactions, and conformational changes upon ligand binding and receptor activation. | Provides a mechanistic understanding of how ghrelin agonists, including by extension ulimorelin, bind to and activate the GHSR1a receptor. | nih.govnih.govrcsb.orgpnas.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
